molecular formula C₂₄H₂₄FN₇O B560150 Selonsertib CAS No. 1448428-04-3

Selonsertib

Cat. No. B560150
M. Wt: 445.5
InChI Key: YIDDLAAKOYYGJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Selonsertib is a first-in-class inhibitor of apoptosis signal-regulating kinase 1 (ASK1) with therapeutic potential for fibrotic diseases . It belongs to the class of organic compounds known as phenylimidazoles, which are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .


Molecular Structure Analysis

Selonsertib is a polycyclic aromatic compound, and its structure includes a benzene ring linked to an imidazole ring . Further molecular structure analysis is not available in the retrieved literature.


Physical And Chemical Properties Analysis

Selonsertib is rapidly and effectively absorbed into the systemic circulation after oral treatment, with a Tmax of 0.5 h and oral bioavailability of 74% . Renal excretion is a minor pathway of Selonsertib elimination .

Scientific Research Applications

1. Liver Failure Therapy

  • Application Summary: Selonsertib is being studied as a potential drug for acute liver failure (ALF) therapy. It is a selective inhibitor of ASK1 and is being researched for its effects, therapeutic window, and mechanisms in ALF therapy .
  • Methods of Application: In the study, Lipopolysaccharide and d-galactosamine (LPS/GalN) were used to simulate ALF. Selonsertib was administered as a pretreatment .

2. Anti-neuroinflammatory Effects

  • Application Summary: Selonsertib is being investigated for its anti-neuroinflammatory effects and brain pharmacokinetic properties. It is an apoptosis signal-regulating kinase 1 (ASK1) inhibitor and is in clinical trials for treating NASH and diabetic kidney disease due to its anti-inflammatory and anti-fibrotic activities .
  • Methods of Application: The study investigated the effects of Selonsertib on inflammatory cytokines and NO production by suppressing phosphorylated ASK1 in the LPS-stimulated microglial cell line, BV2 cells .
  • Results: Selonsertib inhibited inflammatory cytokines and NO production. It also attenuated plasma and brain TNF-α levels in the LPS-induced murine neuroinflammation model .

3. Pharmacokinetics, Safety, and Tolerability Study

  • Application Summary: Selonsertib has been studied for its safety, tolerability, and pharmacokinetics (PK) in healthy subjects . This first-in-human study was designed to evaluate the effects of single and multiple ascending doses of Selonsertib .
  • Methods of Application: The study was a double-blinded, randomized, placebo-controlled dose-escalation study. Healthy subjects received 1, 3, 10, 30, or 100 mg of Selonsertib or placebo as single or multiple doses once daily for 14 days in the fasted state, or 30 mg or placebo single dose in the fed state .
  • Results: Selonsertib was generally well tolerated; adverse events were generally mild to moderate. Selonsertib was rapidly absorbed with dose-proportional PK of both parent and inactive metabolite GS-607509. There was no food effect on Selonsertib PK. Renal excretion was a minor pathway of Selonsertib elimination .

4. Treatment of Fibrotic Diseases

  • Application Summary: Selonsertib is being investigated for the treatment of fibrotic diseases, including Non-alcoholic steatohepatitis (NASH) and cirrhosis .
  • Methods of Application: The specific methods of application or experimental procedures for this application are not detailed in the source .
  • Results: The results or outcomes obtained from this application are not detailed in the source .

5. Treatment of Diabetic Kidney Disease

  • Application Summary: Selonsertib is being investigated for the treatment of diabetic kidney disease due to its anti-inflammatory and anti-fibrotic activities .
  • Methods of Application: The specific methods of application or experimental procedures for this application are not detailed in the source .
  • Results: The results or outcomes obtained from this application are not detailed in the source .

6. Treatment of Non-alcoholic Steatohepatitis (NASH)

  • Application Summary: Selonsertib is being investigated for the treatment of non-alcoholic steatohepatitis (NASH). It is a first-in-class apoptosis signal-regulating kinase 1 (ASK1) inhibitor with therapeutic potential for fibrotic diseases .
  • Methods of Application: The specific methods of application or experimental procedures for this application are not detailed in the source .
  • Results: The results or outcomes obtained from this application are not detailed in the source .

Safety And Hazards

Selonsertib was generally well tolerated in clinical trials; adverse events were generally mild to moderate . It’s important to handle Selonsertib with care to avoid inhalation and contact with skin, eyes, and clothing .

properties

IUPAC Name

5-(4-cyclopropylimidazol-1-yl)-2-fluoro-4-methyl-N-[6-(4-propan-2-yl-1,2,4-triazol-3-yl)pyridin-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN7O/c1-14(2)32-13-27-30-23(32)19-5-4-6-22(28-19)29-24(33)17-10-21(15(3)9-18(17)25)31-11-20(26-12-31)16-7-8-16/h4-6,9-14,16H,7-8H2,1-3H3,(H,28,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDDLAAKOYYGJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N2C=C(N=C2)C3CC3)C(=O)NC4=CC=CC(=N4)C5=NN=CN5C(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Selonsertib

CAS RN

1448428-04-3
Record name Selonsertib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448428043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Selonsertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14916
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 5-(4-cyclopropyl-1H-imidazol-1-yl)-2-fluoro-N-(6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyrid-2-yl)-4-methylbenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SELONSERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS3988A2TC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

5-(4-Cyclopropyl-1H-imidazol-1-yl)-2-fluoro-4-methylbenzoic acid hydrochloride (1.5 g, 5.07 mmol) was suspended in anhydrous 1,2-dichloromethane (25 mL) at room temperature. Oxalyl chloride (0.575 ml, 6.59 mmol) was added with stirring under nitrogen, followed by N,N-dimethylformamide (0.044 ml, 0.507 mmol). The mixture was stirred for 4 hr at room temperature, and then the solvent was removed under reduced pressure. The residue was dissolved in 25 mL anhydrous dichloromethane. 6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine (1.13 g, 5.58 mmol) (compound C) and 4-dimethylaminopyridine (0.62 g, 5.07 mmol) were rapidly added with stirring under nitrogen. The reaction was stirred for 2 hours at room temperature and aqueous saturated NaHCO3 (15 mL) was added. The mixture was stirred for 10 minutes, and the layers were separated, and the aqueous layer was washed 1×20 mL dichloromethane. The combined organics were dried (MgSO4), filtered and concentrated. The residue was dissolved in a minimum amount of CH3CN and water was slowly added until solids precipitated from the mixture. The solid was collected by filtration and dried to give 5-(4-cyclopropyl-1H-imidazol-1-yl)-2-fluoro-N-(6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl)-4-methylbenzamide in ˜96% purity (1.28 g, 2.88 mmol). Anal. LC/MS (m/z: 446, M+1). The material was further purified by RP-HPLC (reverse phase HPLC) to obtain an analytically pure sample as the HCl salt.
Name
5-(4-Cyclopropyl-1H-imidazol-1-yl)-2-fluoro-4-methylbenzoic acid hydrochloride
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.575 mL
Type
reactant
Reaction Step Two
Quantity
0.044 mL
Type
reactant
Reaction Step Three
Quantity
1.13 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.62 g
Type
catalyst
Reaction Step Four
Quantity
15 mL
Type
reactant
Reaction Step Five
[Compound]
Name
1,2-dichloromethane
Quantity
25 mL
Type
solvent
Reaction Step Six

Citations

For This Compound
1,870
Citations
S Rosenkranz, J Feldman, VV McLaughlin… - The Lancet …, 2022 - thelancet.com
… inhibitor selonsertib compared with placebo in patients with PAH. … the selonsertib 2 mg group, 4·3 to 95·4 weeks for the selonsertib 6 mg group, and 2·9 to 75·1 weeks for the selonsertib …
Number of citations: 16 www.thelancet.com
R Loomba, E Lawitz, PS Mantry, S Jayakumar… - …, 2018 - Wiley Online Library
… We evaluated the safety and efficacy of selonsertib, a … either 6 or 18 mg of selonsertib orally once daily with or without … on histology or selonsertib pharmacokinetics, selonsertib groups …
Number of citations: 531 aasldpubs.onlinelibrary.wiley.com
YC Yoon, Z Fang, JE Lee, JH Park, JK Ryu… - Biomolecules & …, 2020 - ncbi.nlm.nih.gov
… Therefore, we suggest that selonsertib may be an effective therapeutic drug for ameliorating … effect of selonsertib by characterizing nuclear morphology with TUNEL staining. Selonsertib …
Number of citations: 34 www.ncbi.nlm.nih.gov
SA Harrison, VWS Wong, T Okanoue, N Bzowej… - Journal of …, 2020 - Elsevier
… selonsertib reduced fibrosis in patients with NASH and advanced liver scarring. We did not find that selonsertib … receiving selonsertib 18 mg and 30% of those receiving selonsertib 6 mg …
Number of citations: 299 www.sciencedirect.com
CH Nelson, K Etchevers, S Yi, D Breckenridge… - Clinical …, 2020 - Springer
Background Selonsertib is a first-in-class inhibitor of apoptosis signal-regulating kinase 1 (ASK1) with therapeutic potential for fibrotic diseases. This phase I study evaluated the safety, …
Number of citations: 11 link.springer.com
ZM Younossi, M Stepanova, E Lawitz… - Liver …, 2018 - Wiley Online Library
… In a recent phase 2 clinical trial, an ASK-1 inhibitor, selonsertib (SEL), was shown to improve hepatic fibrosis in NASH.16, 17 The aim of this study was to systematically assess different …
Number of citations: 84 onlinelibrary.wiley.com
N Ji, Y Yang, CY Cai, ZN Lei, JQ Wang, P Gupta… - Cancer letters, 2019 - Elsevier
… of selonsertib that would not significantly alter cell survival rate, we determined the toxicity of selonsertib in the cell lines used in this study. Concentrations of selonsertib below IC 20 …
Number of citations: 91 www.sciencedirect.com
MH Baig, M Yousuf, M Khan, I Khan, I Ahmad… - Frontiers in …, 2022 - frontiersin.org
… inhibitory potential of Selonsertib (33). We hypothesized that selonsertib binding to CDK6 … binding affinity and enzyme inhibitory potential of selonsertib against CDK6. Thus, we report …
Number of citations: 4 www.frontiersin.org
G Lou, A Li, Y Cen, Q Yang… - Cell & …, 2021 - cellandbioscience.biomedcentral …
… the therapeutic window of selonsertib in this model. Mice treated with selonsertib 0.5 h or 1 … compared to vehicle-treated mice but when selonsertib administration was delayed to 2 h or …
GM Chertow, PE Pergola, F Chen, BJ Kirby… - Journal of the …, 2019 - ncbi.nlm.nih.gov
… , the authors found that selonsertib appeared safe, with … selonsertib confounded differences in eGFR. Exploratory post hoc analyses accounting for these effects suggest that selonsertib …
Number of citations: 77 www.ncbi.nlm.nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.